![molecular formula C19H17N5O4 B6484976 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide CAS No. 899945-76-7](/img/structure/B6484976.png)
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.12805404 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse biological activities. This compound integrates a pyrazolo[3,4-d]pyrimidine moiety with a chromene structure, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
The molecular formula of this compound is C20H19ClN6O3, with a molecular weight of approximately 426.12 g/mol. The compound features a topological polar surface area of 106 Ų and is characterized by one hydrogen bond donor and six acceptors, indicating potential solubility and interaction capabilities in biological systems.
This compound exhibits significant biological activity primarily through the inhibition of specific enzymes involved in tumor growth and proliferation. Preliminary studies suggest that it may act as a cyclin-dependent kinase (CDK) inhibitor, interfering with cell cycle progression and thereby exhibiting anti-cancer properties . The dual functionality of the pyrazolo and chromene structures likely contributes to its pharmacological effects.
Key Biological Activities
- Anti-Cancer Activity : The compound has shown promise in inhibiting tumor cell proliferation by targeting enzymes critical for cancer progression.
- Anti-inflammatory Properties : Its structural characteristics suggest potential anti-inflammatory effects.
- Antimicrobial Activity : The compound may also possess antimicrobial properties, although specific studies are needed to quantify these effects.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(tert-butyl)-3-methylpyrazole | C8H12N2 | Lacks chromene structure; simpler pyrazole derivative |
7-hydroxychromenone | C9H6O3 | Contains chromene but no pyrazolo moiety; known for antioxidant properties |
6-(methylthio)-2-pyridinamine | C7H9N3S | Different core structure; used in anti-cancer studies |
The combination of both pyrazolo and chromene elements in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Anticancer Screening : A study identified this compound as a novel anticancer agent through screening against multicellular spheroids, demonstrating significant efficacy in inhibiting cancer cell growth .
- Mechanistic Insights : Research indicates that the compound's interaction with specific protein targets can lead to the inhibition of pathways critical for cancer cell survival and proliferation .
Scientific Research Applications
Medicinal Chemistry
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide has been investigated for its potential as an anticancer agent . Its ability to inhibit specific kinases involved in cell proliferation positions it as a promising candidate for cancer therapy.
Case Study:
Research indicates that derivatives of this compound exhibit selective inhibition of cancer cell lines by targeting the ATP-binding sites of kinases, leading to reduced tumor growth in preclinical models.
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory properties in vitro and in vivo. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study:
In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Neuroprotective Effects
This compound has been explored for its neuroprotective effects against neurodegenerative diseases. Its mechanism involves the inhibition of oxidative stress pathways and modulation of neuronal survival signals.
Case Study:
Studies demonstrated that treatment with the compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-19(2,3)24-16-12(9-21-24)18(27)23(10-20-16)22-17(26)15-8-13(25)11-6-4-5-7-14(11)28-15/h4-10H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNTLKRSQMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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